4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline
Description
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline is a specialized aromatic amine featuring a bicyclo[1.1.1]pentane scaffold fused to a sulfonyl group at the para position of an aniline moiety. This compound is structurally distinguished by its highly strained bicyclic system, which imparts unique steric and electronic properties.
The bicyclo[1.1.1]pentane motif is increasingly used in medicinal chemistry as a bioisostere for bulky tert-butyl groups, improving metabolic stability and solubility in drug candidates .
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQYCCCDWUEGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of bicyclo[1.1.1]pentane with sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Industrial production methods often involve scalable reactions that can be performed in flow systems. For example, the reaction between alkyl iodides and propellane in the presence of light can produce bicyclo[1.1.1]pentane derivatives in large quantities without the need for catalysts or additives .
Chemical Reactions Analysis
4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions include sulfone derivatives, amines, and halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
- Bioisosteric Replacement : The bicyclo[1.1.1]pentane structure serves as a non-classical bioisostere for the phenyl ring in various drug candidates. This substitution can lead to improved solubility, metabolic stability, and reduced toxicity profiles compared to traditional phenyl-containing compounds .
-
Case Studies :
- γ-Secretase Inhibitors : Pfizer's research demonstrated that replacing the phenyl ring in γ-secretase inhibitors with the bicyclo[1.1.1]pentane framework significantly enhanced the compound's pharmacokinetic properties while maintaining biological activity .
- Hsp90 Inhibitors : The introduction of bicyclo[1.1.1]pentane derivatives into Hsp90 inhibitors has shown promising results in optimizing metabolic profiles, leading to better efficacy in treating cancer .
Synthesis and Functionalization
The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline can be achieved through various methods, including:
- Radical Chemistry : Recent advancements in radical chemistry have enabled the efficient construction of bicyclo[1.1.1]pentane scaffolds directly from precursors like [1.1.1]propellane, allowing for diverse functionalization possibilities .
- Scalable Synthesis : Light-enabled methods for synthesizing bicyclo[1.1.1]pentanes have been developed, providing a scalable approach that can yield significant quantities for further applications in medicinal chemistry .
Applications in Drug Development
The unique structural properties of this compound make it an attractive candidate for drug development:
- Enhanced Drug-Like Properties : The incorporation of this compound into drug candidates can lead to improved pharmacodynamics and pharmacokinetics due to its three-dimensional structure and steric properties .
- Therapeutic Potential : Ongoing studies are investigating its potential as an antimicrobial and anticancer agent based on preliminary biological activity assessments .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the geometry of para-substituted benzene rings, allowing it to interact with specific receptors and enzymes in a similar manner. This interaction can lead to changes in the activity of these molecular targets, resulting in various biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline and Analogues
| Compound Name | Substituent | Molecular Formula | Key Properties |
|---|---|---|---|
| This compound | Bicyclo[1.1.1]pentane-SO₂ | C₁₁H₁₃NO₂S* | High steric strain, moderate solubility |
| 3-Chloroaniline | -Cl (meta) | C₆H₆ClN | Strong EWG, low basicity |
| 4-Nitroaniline | -NO₂ (para) | C₆H₆N₂O₂ | Very low basicity, high reactivity |
| 4-Methylbenzenesulfonamide | -SO₂NH₂ (para) | C₇H₉NO₂S | Moderate solubility, pharmaceutical relevance |
| Bicyclo[2.2.1]heptane-sulfonyl aniline | Bicyclo[2.2.1]heptane-SO₂ | C₁₃H₁₇NO₂S | Lower strain, higher stability |
*Inferred molecular formula based on structural analysis; CAS 1897292-71-5 in may correspond to a derivative with alternate substituents .
Key Findings:
Steric Effects: The bicyclo[1.1.1]pentane group introduces significant steric hindrance compared to linear or less-strained bicyclic systems (e.g., bicyclo[2.2.1]heptane).
Electronic Effects: The sulfonyl group (-SO₂-) is a stronger electron-withdrawing group (EWG) than halogens (-Cl) or nitro (-NO₂) groups, further deactivating the aromatic ring and directing electrophilic substitutions to specific positions .
Basicity : The amine group in this compound is less basic than unsubstituted aniline (pKa ~4.6 vs. ~4.9 for nitroaniline), making it less reactive in proton-dependent reactions .
Research and Case Studies
- Material Science : The compound’s rigidity has been explored in polymer cross-linking agents, outperforming less-strained bicyclo systems in thermal stability tests .
- Drug Development: In a 2023 study, derivatives of this compound demonstrated 30% higher bioavailability than norbornane-based analogs in preclinical trials .
Biological Activity
The compound 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline represents a novel class of bioactive molecules that incorporate the bicyclo[1.1.1]pentane (BCP) moiety. This structural motif has gained attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic systems, particularly anilines. The unique properties of BCPs, including their three-dimensional topology and metabolic stability, make them promising candidates for drug development.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the introduction of the sulfonyl group onto a bicyclo[1.1.1]pentane scaffold, which can be achieved through various organic synthesis techniques such as Suzuki coupling and radical bicyclopentylation . The resulting compound is characterized by its rigid structure, which enhances its biological activity by improving solubility and reducing non-specific binding .
Biological Activity
The biological evaluation of this compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that BCP-containing compounds can effectively modulate inflammatory responses by inhibiting the NFκB signaling pathway, which is crucial in the regulation of pro-inflammatory cytokines . Specifically, one study indicated that derivatives of BCPs could attenuate lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, leading to decreased levels of cytokines such as TNFα, MCP-1, and MIP-1α .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-{BCP-SO2}-aniline | Anti-inflammatory | <0.001 | Inhibition of NFκB signaling |
| BCP-sLXm | Cytokine release inhibition | 0.5 | Modulation of pro-inflammatory cytokines |
Case Studies
Several case studies have highlighted the therapeutic potential of BCP derivatives in treating inflammatory diseases:
- Case Study 1 : A study evaluated the efficacy of a BCP derivative in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory cell infiltration compared to controls, suggesting its potential for clinical applications in conditions like rheumatoid arthritis .
- Case Study 2 : Another investigation focused on the metabolic stability of BCP-containing anilines compared to traditional anilines. Results indicated that BCP derivatives exhibited reduced cytotoxicity and improved pharmacokinetic profiles due to their resistance to CYP450-mediated metabolism .
Mechanistic Insights
The incorporation of the BCP moiety into drug candidates has been shown to enhance their medicinal properties by providing a more favorable spatial arrangement for receptor interactions. This three-dimensional structure allows for better fitting into biological targets compared to planar aromatic systems . Additionally, the metabolic pathways associated with BCPs are less toxic than those involving traditional aromatic compounds, making them safer alternatives in drug design .
Q & A
Basic: What are the recommended synthetic routes for 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline, and how can purity be optimized?
Answer:
The synthesis typically involves sulfonylation of bicyclo[1.1.1]pentane derivatives followed by coupling with an aniline moiety. Key steps include:
- Sulfonylation : React bicyclo[1.1.1]pentane with sulfonyl chlorides under inert conditions to form the sulfonyl intermediate.
- Coupling : Use nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to attach the aniline group.
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using methanol/dichloromethane) ensures >95% purity. Monitor reactions with TLC (silica plates, UV visualization) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., bicyclo[1.1.1]pentane’s unique proton environment at δ 2.5–3.5 ppm) and sulfonyl group integration .
- X-ray Crystallography : Resolves stereochemical ambiguities; the bicyclo system’s rigid geometry produces distinct diffraction patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity and detect byproducts (retention time ~8–10 min) .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Answer:
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or conformational flexibility .
- Dynamic NMR : Use variable-temperature NMR to probe fluxional behavior in the bicyclo system.
- Crystallographic Refinement : Reconcile bond lengths/angles from X-ray data with molecular mechanics simulations .
Advanced: What computational strategies predict the compound’s reactivity in drug design?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Lp-PLA2 inhibitors). The bicyclo group’s steric bulk reduces off-target binding .
- MD Simulations : Assess stability of sulfonamide-protein complexes (GROMACS, AMBER) under physiological conditions.
- QSPR Models : Corrogate electronic parameters (Hammett σ) of the sulfonyl group with bioavailability .
Advanced: How does the bicyclo[1.1.1]pentane moiety influence pharmacological activity compared to phenyl groups?
Answer:
- Steric Effects : The bicyclo system’s three-dimensional rigidity enhances selectivity by avoiding planar aromatic interactions, reducing CYP450 metabolism .
- Metabolic Stability : In vitro assays (e.g., liver microsomes) show prolonged half-life (>2 h vs. <0.5 h for phenyl analogs) due to reduced oxidative metabolism .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps involving sulfonyl chlorides.
- Storage : Keep in airtight containers under nitrogen, away from moisture (P402+P404) .
- Spill Management : Neutralize with sodium bicarbonate; collect residues for hazardous waste disposal (P501) .
Advanced: What environmental degradation pathways are observed for this compound?
Answer:
- Photocatalysis : MnFe2O4/Zn2SiO4 composites under UV light degrade >90% in 4 h (Box-Behnken optimization: pH 7, 25°C) .
- Plasma Treatment : Gaseous streamer corona plasma achieves 98.5% degradation in 7.5 min (no gas ventilation) .
- Soil Fate : Pumping speeds >0.5 mL/min enhance vertical migration in loamy soils; monitor via GC-MS .
Advanced: How can photocatalytic degradation efficiency be optimized for wastewater treatment?
Answer:
- Experimental Design : Use Box-Behnken models to optimize variables:
- Kinetic Analysis : Fit pseudo-first-order models to degradation curves (R² >0.95).
- Byproduct Identification : LC-QTOF-MS detects intermediates (e.g., sulfonic acid derivatives) for pathway elucidation .
Basic: How does storage condition affect the compound’s stability?
Answer:
- Moisture Sensitivity : Hydrolysis of the sulfonamide bond occurs at >60% humidity; store with desiccants (silica gel) .
- Thermal Stability : Decomposition begins at 150°C (TGA data); maintain storage at 2–8°C .
- Light Exposure : UV radiation induces bicyclo ring strain release; use amber glass vials .
Advanced: What role does this compound play in designing bioisosteres for drug discovery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
